Pyrazolo[5,1-b]thiazole, 6-methyl-
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Overview
Description
Pyrazolo[5,1-b]thiazole, 6-methyl- is a heterocyclic compound that features a fused ring system combining a pyrazole and a thiazole ring. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cyclin-dependent kinases (cdks), which play a crucial role in cell cycle regulation .
Mode of Action
It’s known that similar compounds can bind to their targets, causing conformational changes that inhibit the target’s function .
Biochemical Pathways
Similar compounds have been found to affect pathways related to cell cycle regulation, specifically those involving cdks .
Result of Action
Similar compounds have shown cytotoxic activities against various cell lines, indicating potential anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazolo[5,1-b]thiazole, 6-methyl- typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-(pyridin-3-yl)-1-p-tolyl-1H-pyrazol-5-amine with potassium thiocyanate (KSCN) in the presence of glacial acetic acid (AcOH) and bromine . This reaction facilitates the formation of the thiazole ring fused to the pyrazole core.
Industrial Production Methods: Industrial production methods for Pyrazolo[5,1-b]thiazole, 6-methyl- are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: Pyrazolo[5,1-b]thiazole, 6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the fused ring system.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in ethanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
Pyrazolo[5,1-b]thiazole, 6-methyl- has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in developing new materials and catalysts.
Comparison with Similar Compounds
- Pyrazolo[3,4-d]thiazole
- Pyrazolo[4,3-d]thiazole
- Pyrazolo[3,4-b][1,4]thiazine
- Pyrazolo[4,3-b][1,4]thiazine
Comparison: Pyrazolo[5,1-b]thiazole, 6-methyl- is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable scaffold for developing new drugs and materials.
Properties
IUPAC Name |
6-methylpyrazolo[5,1-b][1,3]thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S/c1-5-4-6-8(7-5)2-3-9-6/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPYOSTZSFXQFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CSC2=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52197-85-0 |
Source
|
Record name | 6-methylpyrazolo[3,2-b][1,3]thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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